molecular formula C4H10N2O2S B1454444 3-Amino-1-(methanesulfonyl)azetidine CAS No. 1340300-17-5

3-Amino-1-(methanesulfonyl)azetidine

Cat. No.: B1454444
CAS No.: 1340300-17-5
M. Wt: 150.2 g/mol
InChI Key: AUJHZIGJKOITDS-UHFFFAOYSA-N
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Description

3-Amino-1-(methanesulfonyl)azetidine is a four-membered ring organosulfur compound with the chemical formula C4H10N2O2S . It is also known as AZetidine, 3-[(Methanesulfonyl)amino]-1-azetidine and is commonly used as a reagent in organic synthesis.


Synthesis Analysis

Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes . This method is characterized by its operational simplicity, mild conditions, and broad scope .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a four-membered ring containing a nitrogen atom . This structure is part of a class of compounds known as azetidines .


Chemical Reactions Analysis

Azetidines are used in the synthesis of polyamines through anionic and cationic ring-opening polymerization . The polymerization of ring-strained nitrogen-containing monomers like azetidines can be challenging to control, but the resulting polymers have many important applications .


Physical and Chemical Properties Analysis

This compound has a high melting point of 161-164°C and a boiling point of 420.1°C at 760 mmHg.

Scientific Research Applications

Ring Expansion and Synthetic Routes

A key application of 3-Amino-1-(methanesulfonyl)azetidine derivatives is in the ring expansion of 2-(α-hydroxyalkyl)azetidines to functionalized pyrrolidines. This process, achieved through treatment with thionyl chloride or methanesulfonyl chloride, enables the stereospecific rearrangement into 3-(chloro- or methanesulfonyloxy)pyrrolidines, which can incorporate added nucleophiles at C-3 stereospecifically. The mechanism involves the formation of an intermediate bicyclic aziridinium ion, leading to a range of functionalized pyrrolidines with potential in various synthetic applications (Durrat, Sanchez, Couty, Evano, & Marrot, 2008).

Synthesis of Azetidine Derivatives

Azetidine derivatives, including this compound, are involved in the synthesis of various compounds. For instance, they serve as intermediates in the preparation of aztreonam, an antibiotic, showcasing the compound's role in the synthesis of biologically active molecules. The process involves multiple steps, including esterification, aminolysis, protection, and deprotection, highlighting the compound's versatility in synthetic chemistry (Luo You-fu, 2009).

Polymerization Applications

Another significant application is in the field of polymer science, where this compound derivatives are used in the anionic ring-opening polymerization (AROP) to form branched polymers. This process demonstrates the utility of these derivatives in creating polymers with specific structural features, such as branching due to chain transfer through deprotonation of the methanesulfonyl group. The polymerization of N-(methanesulfonyl)azetidine, in particular, showcases the potential for developing new polymeric materials with unique properties (Reisman, Rowe, Liang, & Rupar, 2018).

Radiosynthesis Applications

This compound derivatives have also found application in the radiosynthesis of 3-[18F]fluoropropyl amines, demonstrating their utility in preparing radio-labelled compounds for imaging and diagnostic purposes. The process involves heat-induced cyclization of 3-methanesulfonyloxypropyl amines to form azetidinium methanesulfonates, which efficiently incorporate radioactive [18F]fluoride. This application underscores the importance of these derivatives in the development of imaging agents for medical diagnostics (Kiesewetter & Eckelman, 2004).

Mechanism of Action

Target of Action

The primary target of 3-Amino-1-(methanesulfonyl)azetidine is the process of polymerization . It is used as a building block for polyamines by anionic and cationic ring-opening polymerization .

Mode of Action

This compound interacts with its targets by acting as a new turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides . This interaction results in greatly improved cyclizations of tetra-, penta- and hexapeptides under standard reaction conditions .

Biochemical Pathways

The compound affects the biochemical pathways involved in the polymerization of ring-strained nitrogen-containing monomers . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Pharmacokinetics

The compound’s role in the synthesis of small head-to-tail cyclic peptides suggests that it may have unique adme properties that impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of polymers with various structures (i.e., branched vs. linear) and degrees of control . Additionally, the compound’s action results in the production of a range of dye and biotin tagged macrocycles .

Action Environment

The compound’s role in polymerization suggests that factors such as temperature, ph, and the presence of other reactive monomers could potentially influence its action, efficacy, and stability .

Safety and Hazards

In combustion, 3-Amino-1-(methanesulfonyl)azetidine emits toxic fumes of carbon dioxide, carbon monoxide, nitrogen oxides, and sulfur oxides .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . These advances, trends, and future directions are focused on the synthesis, reactivity, and application of azetidines .

Properties

IUPAC Name

1-methylsulfonylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c1-9(7,8)6-2-4(5)3-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJHZIGJKOITDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734648
Record name 1-(Methanesulfonyl)azetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340300-17-5
Record name 1-(Methanesulfonyl)azetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1-(methanesulfonyl)azetidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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